molecular formula C15H17FN2O3 B4933597 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B4933597
M. Wt: 292.30 g/mol
InChI Key: QUOCMTPDBGXIKC-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that features a combination of oxazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide” typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the Fluorophenoxy Group: This can be done via nucleophilic substitution reactions.

    Formation of the Acetamide Group: This involves the reaction of the oxazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the acetamide group.

    Substitution: The fluorophenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines.

Scientific Research Applications

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might involve binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-bromophenoxy)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

The presence of the fluorophenoxy group in “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide” may confer unique properties such as increased metabolic stability and enhanced binding affinity in biological systems compared to its analogs.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCMTPDBGXIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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